molecular formula C9H10ClN3S B1605915 Amiphenazole hydrochloride CAS No. 942-31-4

Amiphenazole hydrochloride

Cat. No. B1605915
CAS RN: 942-31-4
M. Wt: 227.71 g/mol
InChI Key: AGSXNJJBDIOXIP-UHFFFAOYSA-N
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Description

Amiphenazole, also known as Daptazile, is a respiratory stimulant traditionally used as an antidote for barbiturate or opiate overdose, usually in combination with bemegride . It is also used for treating poisoning from other sedative drugs and respiratory failure from other causes . It was considered particularly useful as it could counteract the sedation and respiratory depression produced by morphine but with less effect on analgesia .


Molecular Structure Analysis

Amiphenazole has the molecular formula C9H9N3S . Its average mass is 191.253 Da and its monoisotopic mass is 191.051712 Da . The structure of Amiphenazole can be viewed in 3D .


Physical And Chemical Properties Analysis

Amiphenazole has the molecular formula C9H9N3S . Its average mass is 191.253 Da and its monoisotopic mass is 191.051712 Da . More detailed physical and chemical properties would typically be found in a material safety data sheet .

Scientific Research Applications

Analytical Study

  • Amiphenazole hydrochloride has been analyzed for its stability in pharmaceutical preparations. A rapid and reliable method was developed to investigate the stability of amiphenazole in these preparations, which is crucial for ensuring effective and safe usage in medical contexts (Lundgren, 1956).

Clinical Applications in Respiratory Failure

  • Amiphenazole hydrochloride has been evaluated for its efficacy as a respiratory stimulant in cases of chronic respiratory failure. Studies have assessed its impact on minute ventilation and pCO2, highlighting its potential in clinical settings for managing respiratory conditions (Hughes, 1963).

Pharmacological Properties

  • Research has explored the pharmacological properties of amiphenazole hydrochloride, particularly its mild respiratory stimulant effect in various clinical situations, such as pneumonia, asphyxia neonatorum, and respiratory depression following anesthesia (Shulman, 1956).

Antagonism of Morphine Effects

  • Studies have investigated amiphenazole's effectiveness in antagonizing the depressant effects of morphine, particularly in respiratory depression. This research is significant for its implications in managing opioid-related side effects (Weaver et al., 1959).

Enhancement of Respiratory Ventilation

  • Amiphenazole has been studied for its role in enhancing ventilation, particularly in conditions of chronic respiratory failure. It has shown potential in increasing tidal volume and reducing pCO2 in patients with respiratory failure (Edwards & Leszczyński, 1967).

Use in Pain Management

  • Research has explored the use of amiphenazole hydrochloride in combination with morphine for the management of intractable pain, particularly in terminal cancer patients. This combination has been noted for its ability to provide pain relief without causing respiratory depression or other common side effects associated with high-dose narcotic use (Eckenhoff & Norton, 1958).

Respiratory Therapy in Carbon Dioxide Retention

  • Studies have indicated that amiphenazole can be effective in treating carbon dioxide retention, a common issue in respiratory therapy. It has shown significant potential in lowering carbon dioxide tension and improving ventilation in patients (Meindersma & de Vries, 1962).

Respiratory Stimulation in Lung Diseases

  • Research has focused on the use of amiphenazole as a respiratory analeptic in cases of chronic obstructive pulmonary diseases, demonstrating its efficacy in improving respiratory parameters in patients with these conditions (Bieber Rj, 1976).

Spectral and Electrochemical Analysis

  • The spectral and electrochemical behavior of amiphenazole has been analyzed, contributing to a better understanding of its properties and potential applications in various medical and pharmaceutical contexts (Esteva et al., 2003).

Mechanism of Action

Amiphenazole is a respiratory stimulant. It is traditionally used as an antidote for barbiturate or opiate overdose, usually in combination with bemegride . It was considered particularly useful as it could counteract the sedation and respiratory depression produced by morphine but with less effect on analgesia .

Safety and Hazards

Amiphenazole is harmful if swallowed or inhaled and may cause an allergic skin reaction . It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-phenyl-1,3-thiazole-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6;/h1-5H,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSXNJJBDIOXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

490-55-1 (Parent)
Record name Amiphenazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiphenazole hydrochloride

CAS RN

942-31-4
Record name 2,4-Thiazolediamine, 5-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiphenazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amphisol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35538
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Record name 5-phenylthiazole-2,4-diamine monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name AMIPHENAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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